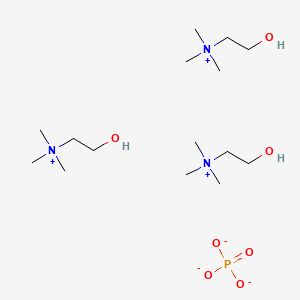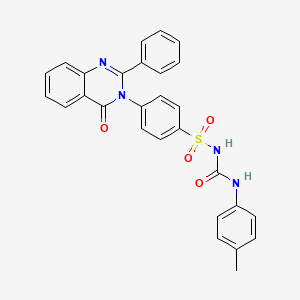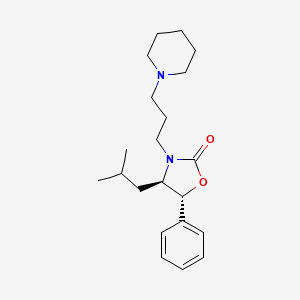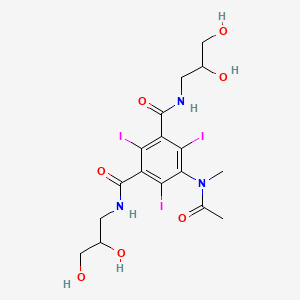![molecular formula C21H47BN2O3 B12749748 boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine CAS No. 71786-64-6](/img/structure/B12749748.png)
boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boric acid, compound with N-oleyl-1,3-propanediamine, is a chemical compound formed by the combination of boric acid and N-oleyl-1,3-propanediamine. Boric acid is a weak monobasic Lewis acid of boron, while N-oleyl-1,3-propanediamine is an organic compound and a diamine with the formula C21H44N2. This compound is known for its applications in various industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of boric acid, compound with N-oleyl-1,3-propanediamine, typically involves the reaction of boric acid with N-oleyl-1,3-propanediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetone or methanol, at a specific temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity boric acid and N-oleyl-1,3-propanediamine. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group of N-oleyl-1,3-propanediamine is oxidized to form various oxidation products.
Reduction: Reduction reactions can also occur, particularly involving the boric acid component.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce boron hydrides.
科学的研究の応用
Boric acid, compound with N-oleyl-1,3-propanediamine, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of urethanes and epoxies.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used as an emulsifier in asphalt production, an ore flotation agent, and a dispersant in paints.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The boric acid component acts as a Lewis acid, facilitating various chemical reactions. The N-oleyl-1,3-propanediamine component can interact with cations, making it useful in applications where cationic interactions are important.
類似化合物との比較
1,3-Diaminopropane: Another diamine with similar properties but different applications.
Oleylamine: A related amine with similar uses in industry.
Uniqueness: Boric acid, compound with N-oleyl-1,3-propanediamine, is unique due to its combination of boric acid and N-oleyl-1,3-propanediamine, which imparts distinct chemical properties and a wide range of applications not found in similar compounds.
特性
CAS番号 |
71786-64-6 |
|---|---|
分子式 |
C21H47BN2O3 |
分子量 |
386.4 g/mol |
IUPAC名 |
boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.BH3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2-1(3)4/h9-10,23H,2-8,11-22H2,1H3;2-4H/b10-9-; |
InChIキー |
LMQCTAMFUXRCMR-KVVVOXFISA-N |
異性体SMILES |
B(O)(O)O.CCCCCCCC/C=C\CCCCCCCCNCCCN |
正規SMILES |
B(O)(O)O.CCCCCCCCC=CCCCCCCCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















